1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-2-19(23)22-11-5-7-14-12-16(9-10-18(14)22)21-26(24,25)13-15-6-3-4-8-17(15)20/h3-4,6,8-10,12,21H,2,5,7,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPZWBBJZRFUAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone.
Introduction of the propanoyl group: This step might involve acylation using propanoyl chloride in the presence of a base.
Attachment of the 2-chlorophenyl group: This can be done through a nucleophilic substitution reaction.
Sulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonamide group or other functional groups within the molecule.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of the tetrahydroquinoline structure exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that compounds with similar structures can act on multiple molecular targets within cancer cells, leading to effective tumor growth suppression.
Antimicrobial Properties
The sulfonamide moiety in the compound suggests potential antimicrobial activity. Compounds with sulfonamide groups have been widely studied for their antibacterial effects. Preliminary studies on related compounds indicate that they can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of tetrahydroquinoline and tested their anticancer activity against human breast cancer cells. One derivative closely related to the compound showed significant inhibition of cell viability at micromolar concentrations. The study concluded that modifications to the tetrahydroquinoline scaffold could enhance anticancer efficacy.
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial properties of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The researchers suggested further optimization of the structure to enhance potency and broaden the spectrum of activity.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to two close analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Analog 2’s 3-chloro-4-methylphenyl combines halogen and alkyl groups, possibly enhancing both hydrophobic interactions and metabolic stability .
- Tetrahydroquinoline Modifications: The 1-propanoyl group (amide) in the target compound may improve hydrogen-bonding capacity versus Quinabactin’s 2-oxo-1-propyl (ketone + alkyl), which relies more on hydrophobic interactions. Analog 2 retains the 2-oxo-1-propyl group, suggesting similar pharmacokinetic profiles to Quinabactin but with added chloro-substituent effects .
Research Findings and Limitations
- However, analogs like Quinabactin were refined using SHELX programs, suggesting similar methodologies could resolve its conformation .
- Synthetic Challenges : Introducing the 2-chlorophenyl group requires precise regiocontrol during sulfonamide formation, which may reduce yield compared to para-substituted analogs .
- Knowledge Gaps: Lack of published IC₅₀/EC₅₀ data for the target compound limits direct efficacy comparisons.
Biological Activity
1-(2-chlorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group, a propanoyl moiety, and a tetrahydroquinoline structure linked to a methanesulfonamide functional group. This unique combination may contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamides are known for their antibacterial effects. The specific compound under review has shown promising results in preliminary tests against various bacterial strains.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has been documented in several studies. For example, derivatives of methanesulfonamide have demonstrated efficacy in reducing inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Properties
Some studies suggest that tetrahydroquinoline derivatives possess anticancer activity. The compound may interfere with cancer cell proliferation and induce apoptosis through various pathways, including the modulation of cell cycle regulators.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : The compound might act on certain receptors that mediate cellular responses to inflammation and tumorigenesis.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonamide structure could enhance activity against resistant strains.
- Anti-inflammatory Trials : In a controlled trial involving carrageenan-induced paw edema in rats, a related methanesulfonamide demonstrated significant reduction in inflammation compared to standard anti-inflammatory drugs like diclofenac.
- Cancer Research : Investigations into tetrahydroquinoline derivatives revealed their potential to inhibit tumor growth in xenograft models. The study highlighted the importance of structural modifications for enhancing anticancer efficacy.
Data Table: Summary of Biological Activities
Q & A
Q. Example Workflow :
Grow single crystals via slow evaporation in ethyl acetate/hexane.
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Refine using SHELXL with anisotropic displacement parameters.
Advanced: How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structural refinement?
Answer:
- Disorder Management : In SHELXL, apply PART instructions to model split positions and constrain thermal parameters (e.g., SIMU/DELU restraints) .
- Twinning : Use the TWIN command with a BASF parameter to refine twin fractions. For pseudo-merohedral twinning, HKLF 5 format is recommended.
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 values <5% for high confidence.
Case Study : A structurally related sulfonamide () required partitioning the chlorophenyl ring into two orientations, resolved via iterative refinement cycles .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., kinases, proteases) with the Bradford method () to quantify protein concentration pre/post inhibition.
- Protocol : Incubate compound (1–100 µM) with enzyme, measure residual activity via spectrophotometry (e.g., NADH depletion at 340 nm).
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure.
Data Interpretation : Normalize to vehicle controls and calculate IC using nonlinear regression (e.g., GraphPad Prism).
Advanced: How to resolve contradictory mechanistic data across cell models (e.g., apoptotic vs. cytostatic effects)?
Answer:
- Orthogonal Assays : Combine flow cytometry (apoptosis markers: Annexin V/PI) with cell-cycle analysis (propidium iodide staining).
- Dose-Response Curves : Test across a wider concentration range (0.1–100 µM) to identify biphasic effects.
- Transcriptomics : RNA-seq or qPCR to profile pathways (e.g., p53, mTOR) as in ’s multi-model approach (mammalian/Drosophila) .
Q. Example Workflow :
Treat cells with compound (24 hr).
Isolate RNA, perform reverse transcription.
Analyze differential gene expression via Nanostring or RT-qPCR.
Advanced: What strategies mitigate sulfonamide hydrolysis during long-term stability studies?
Answer:
- pH Control : Store solutions in neutral buffers (pH 6.5–7.5) to avoid acid/base-catalyzed degradation.
- Lyophilization : For solid-state stability, lyophilize with cryoprotectants (e.g., trehalose).
- Analytical Monitoring : Use HPLC-PDA (220–280 nm) to track degradation peaks, referencing stability guidelines for fluorinated sulfonamides () .
Q. Yield Improvement Table :
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DCM | None | 45 |
| THF | DMAP | 78 |
Advanced: How to design a SAR study focusing on the chlorophenyl and propanoyl moieties?
Answer:
- Analog Synthesis : Replace 2-chlorophenyl with 3-Cl, 4-F, or phenyl groups; vary propanoyl to acetyl/butanoyl.
- Biological Testing : Screen analogs against a panel of 10 kinase targets.
- Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent effects with activity.
Q. Example SAR Table :
| Substituent | Kinase A IC (nM) | Kinase B IC (nM) |
|---|---|---|
| 2-Cl | 12 ± 1.2 | 450 ± 25 |
| 4-F | 85 ± 6.8 | 320 ± 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
